2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol
Description
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol (CAS: 1261975-80-7) is a fluorinated aromatic compound featuring a phenolic hydroxyl group and an ethoxycarbonyl (ester) moiety. Its structure comprises two phenyl rings: one substituted with a fluorine atom and an ethoxycarbonyl group at the 3- and 4-positions, respectively, and another bearing a hydroxyl group at the 2-position (Figure 1). This dual functionality renders it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and materials science.
Figure 1: Structural diagram of this compound.
Properties
IUPAC Name |
ethyl 2-fluoro-4-(2-hydroxyphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-2-19-15(18)12-8-7-10(9-13(12)16)11-5-3-4-6-14(11)17/h3-9,17H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRFVYXAWIBRDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683620 | |
| Record name | Ethyl 3-fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261975-80-7 | |
| Record name | Ethyl 3-fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol typically involves the following steps:
Formation of the Biphenyl Structure: The initial step involves the formation of the biphenyl structure through a Suzuki-Miyaura coupling reaction. This reaction uses a palladium catalyst to couple a boronic acid derivative with an aryl halide.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group is introduced through an esterification reaction. This involves reacting the biphenyl compound with ethyl chloroformate in the presence of a base such as triethylamine.
Fluorination: The fluorine atom is introduced via electrophilic fluorination using a fluorinating agent such as Selectfluor.
Hydroxylation: Finally, the phenol group is introduced through a hydroxylation reaction, typically using a hydroxylating agent like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The phenol group in this compound can undergo oxidation to form quinones.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Substituted biphenyl compounds.
Scientific Research Applications
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The ethoxycarbonyl group can participate in ester hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogs with variations in substituents, fluorination patterns, or ester groups. Below is a detailed analysis:
Structural Analogues and Substituent Effects
Table 1: Structural analogs and substituent-driven differences.
Physicochemical Properties
- Acidity: The phenolic hydroxyl group in the target compound is less acidic than 2-fluorophenol due to the electron-donating ethoxycarbonyl group, which destabilizes the deprotonated form. In contrast, 2-fluorophenol has a pKa ~8.3, while analogs with electron-withdrawing groups (e.g., 3-chloro substitution) may exhibit lower pKa values .
- Lipophilicity: The ethoxycarbonyl group increases logP compared to non-ester analogs like 2-fluorophenol. However, fluorination at the 3-position may reduce solubility in polar solvents .
- Thermal Stability: Ester groups generally confer moderate stability, but fluorinated analogs (e.g., ethyl 4-(3-chloro-5-hydroxyphenyl)benzoate) may exhibit higher thermal resistance due to fluorine’s electronegativity .
Stability and Reactivity
- Hydrolysis: The ethoxycarbonyl group is susceptible to hydrolysis under acidic or basic conditions, a trait shared with ethyl 4-(3-chloro-5-hydroxyphenyl)benzoate . Fluorine’s electron-withdrawing effect may slow hydrolysis compared to non-fluorinated esters.
Biological Activity
Overview of 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol
This compound, also known by its CAS number 1261975-80-7, is a phenolic compound that exhibits various biological activities. The presence of both ethoxycarbonyl and fluorine substituents on the phenolic structure can influence its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Antimicrobial Activity
Phenolic compounds are known for their antimicrobial properties. The introduction of fluorine can enhance the potency of these compounds against various pathogens. Studies have shown that fluorinated phenols can disrupt bacterial cell membranes and inhibit essential enzymes, leading to bacterial cell death.
Research Findings:
- A study demonstrated that fluorinated phenols exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of the bacterial cell wall integrity and interference with metabolic processes.
Anticancer Properties
The structural modifications in phenolic compounds often lead to enhanced anticancer activities. The ethoxycarbonyl group may contribute to increased lipophilicity, facilitating better membrane penetration and interaction with cellular targets.
Case Studies:
- In vitro Studies: Research has indicated that similar phenolic compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.
- In vivo Studies: Animal models have shown that certain derivatives of phenolic compounds can inhibit tumor growth by affecting angiogenesis and metastasis.
Anti-inflammatory Effects
Phenolic compounds are also recognized for their anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases. The ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) is a key mechanism.
Research Findings:
- A study indicated that similar compounds could significantly reduce levels of TNF-alpha and IL-6 in inflammatory models, suggesting a potential therapeutic role in conditions like arthritis or inflammatory bowel disease.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Table 2: Comparative Analysis with Related Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| 4-Hydroxyphenylacetic acid | Low | Moderate | High |
| Fluorinated phenol derivatives | High | High | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
